molecular formula C23H31N5O4Si B1463889 N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate CAS No. 51549-39-4

N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate

Cat. No.: B1463889
CAS No.: 51549-39-4
M. Wt: 469.6 g/mol
InChI Key: BJZZQJFYKQPUGO-RCCFBDPRSA-N
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Description

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine (5’-O-TBDMS-Bz-dA) is a nucleoside derivative that is commonly used in the field of nucleic acid chemistry. This compound is known for its protective and modification effects, making it a valuable tool in the synthesis and study of nucleic acids .

Scientific Research Applications

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is widely used in scientific research, particularly in the fields of:

Safety and Hazards

While specific safety and hazard information for “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of 2’-deoxyadenosine. The tert-butyldimethylsilyl (TBDMS) group is used to protect the 5’-hydroxyl group, while the benzoyl (Bz) group is used to protect the amino group at the N6 position. The reaction conditions often involve the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and benzoyl chloride (Bz-Cl) in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the TBDMS and Bz protective groups under acidic or basic conditions.

    Substitution Reactions: Nucleophilic substitution at the 2’-deoxyadenosine moiety.

    Oxidation and Reduction Reactions: Modifications at the nucleobase or sugar moiety.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for TBDMS removal; ammonium hydroxide for Bz removal.

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Potassium permanganate or other oxidizing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free nucleoside, while substitution reactions can introduce various functional groups at the nucleoside .

Mechanism of Action

The mechanism of action of 5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine involves its incorporation into nucleic acids during synthesis. The protective groups (TBDMS and Bz) prevent unwanted reactions at the hydroxyl and amino groups, allowing for selective modifications. Once incorporated, the protective groups can be removed to yield the desired nucleic acid product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-tert-Butyldimethylsilyl-N6-benzoyl-2’-deoxyadenosine is unique due to its combination of protective groups, which provide stability and selectivity during nucleic acid synthesis. This makes it particularly useful for the synthesis of complex nucleic acid structures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate involves the reaction of 4-(4'-methoxyphenoxycarbonyl)phenol with butyl chloroformate in the presence of a base to form the intermediate, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate.", "Starting Materials": [ "4-(4'-methoxyphenoxycarbonyl)phenol", "Butyl chloroformate", "Base (e.g. triethylamine)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-(4'-methoxyphenoxycarbonyl)phenol in a suitable solvent, such as dichloromethane.", "Step 2: Add butyl chloroformate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as triethylamine, to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Extract the product, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 5: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 6: Dissolve the intermediate product in a suitable solvent, such as dichloromethane.", "Step 7: Add thionyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 8: Extract the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 9: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 10: Purify the product using column chromatography or recrystallization." ] }

CAS No.

51549-39-4

Molecular Formula

C23H31N5O4Si

Molecular Weight

469.6 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1

InChI Key

BJZZQJFYKQPUGO-RCCFBDPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O

SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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